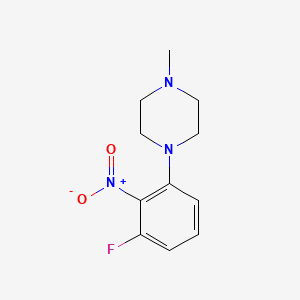

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

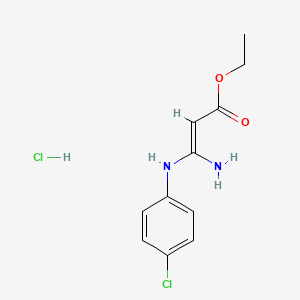

The compound “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” seems to be a derivative of “3-Fluoro-2-nitrophenyl” compounds . These compounds generally contain a phenyl ring with a fluoro and a nitro group attached, along with a piperazine ring .

Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” would likely involve a phenyl ring with a fluoro and a nitro group attached, and a piperazine ring . The exact structure would depend on the positions of these groups on the rings.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine” would depend on its exact structure. For example, a similar compound, “1-(3-Fluoro-2-nitrophenyl)pyrrolidine”, has a molecular weight of 210.205 Da and a refractive index of 1.577 .Applications De Recherche Scientifique

Derivatization Reagents for Steroids

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has been utilized in developing derivatization reagents, notably 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), for liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. PPZ reacts with phenolic hydroxy groups in estrogens, enhancing sensitivity for detecting estrogens in serum and prostatic 5alpha-dihydrotestosterone (Nishio et al., 2007).

Antimicrobial Agent Development

Research has explored derivatives of 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine for potential antimicrobial applications. Compounds derived from this chemical have shown promising antibacterial activities against various pathogens, including MRSA and S. aureus (Tagawa et al., 2002).

Synthesis of Antimicrobial Compounds

3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, derived from 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine, has been used to synthesize Schiff bases and other derivatives with high anti-Mycobacterium smegmatis activity, indicating its potential in developing novel antimicrobial agents (Yolal et al., 2012).

Synthesis of Legal Highs

In the context of synthesizing legal highs, 1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine has been considered for creating compounds like methoxypiperamide. This research offers insights into the synthesis and characterization of such substances, though its relevance is primarily in understanding the structure and properties of new psychoactive substances (Power et al., 2014).

Radiopharmaceutical Synthesis

This compound has been instrumental in developing efficient methods for the synthesis of radiopharmaceuticals, exemplified by the synthesis of 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine. Such research is crucial in advancing diagnostic imaging and treatment monitoring in medicine (Hayashi et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12)11(10)15(16)17/h2-4H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUACWKLZAFYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-2-nitrophenyl)-4-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2867133.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)

![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)

![5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2867143.png)

![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)